Physicochemical Properties and Synthetic Utility of 1-Bromo-3-(isobutanesulfonyl)benzene: A Technical Guide
Physicochemical Properties and Synthetic Utility of 1-Bromo-3-(isobutanesulfonyl)benzene: A Technical Guide
Executive Summary
1-Bromo-3-(isobutanesulfonyl)benzene (CAS: 1355247-79-8) is a specialized organosulfur building block utilized primarily in medicinal chemistry for the introduction of the isobutanesulfonyl motif.[1][2][3][4][5] This moiety serves as a lipophilic, metabolically stable bioisostere for carbonyls or sulfonamides, offering a distinct steric profile compared to the more common methyl- or phenyl-sulfones.[1][4]
This guide details the physicochemical architecture, synthetic pathways, and reactivity profile of this compound, designed to support researchers in optimizing lead optimization campaigns and cross-coupling workflows.[5]
Molecular Architecture & Identification[1][4][5]
The molecule features a meta-substituted benzene ring, balancing the electron-withdrawing nature of the sulfone with the reactive utility of the aryl bromide.[1][4]
| Identifier | Details |
| IUPAC Name | 1-Bromo-3-(2-methylpropylsulfonyl)benzene |
| Common Name | 3-Bromophenyl isobutyl sulfone |
| CAS Registry Number | 1355247-79-8 |
| Molecular Formula | C₁₀H₁₃BrO₂S |
| Molecular Weight | 277.18 g/mol |
| SMILES | CC(C)CS(=O)(=O)c1cc(Br)ccc1 |
| InChI Key | Derived from structure (e.g., YSJTXBKDIUSLGN-UHFFFAOYSA-N for analog, specific key varies by isomer resolution) |
Structural Visualization
The following diagram outlines the core pharmacophore features and electronic distribution logic.
Caption: Structural decomposition highlighting the reactive bromide handle and the physicochemical influence of the sulfone moiety.
Physicochemical Profile
The isobutanesulfonyl group imparts unique solubility and steric properties compared to smaller sulfones.[4][5]
| Property | Value / Description | Note |
| Physical State | Solid (typically) or Viscous Oil | Low melting point expected due to isobutyl flexibility disrupting crystal packing (analogous to 3-bromophenyl methyl sulfone, MP ~90°C).[1][4][5] |
| Boiling Point | ~400°C (Predicted) | High BP due to sulfone polarity; decomposes before boiling at atm pressure.[4][5] |
| Density | ~1.4 g/cm³ (Predicted) | Typical for brominated aryl sulfones.[4] |
| LogP (Lipophilicity) | 2.8 – 3.2 (Estimated) | More lipophilic than methyl sulfone (LogP ~1.[4][5]5) but less than phenyl sulfone.[4] |
| Topological PSA | 42.5 Ų | Attributable solely to the sulfone oxygens; good membrane permeability range.[4][5] |
| H-Bond Donors | 0 | Lacks acidic protons (excluding alpha-protons).[1][4] |
| H-Bond Acceptors | 2 | Sulfone oxygens.[1][4][5] |
Synthetic Utility & Reactivity[9]
Primary Reactivity: Palladium-Catalyzed Coupling
The C-Br bond is the primary handle for diversification.[1][4][5] The electron-poor nature of the ring (due to the meta-sulfone) generally facilitates oxidative addition of Pd(0), making this scaffold highly reactive in:
Secondary Reactivity: Sulfone Alpha-Functionalization
The protons adjacent to the sulfone (alpha-position of the isobutyl group) are acidic (pKa ~23-25).[1][4][5] However, caution is required :
-
Risk: Lithium-Halogen exchange at the C-Br bond is extremely fast and often competes with alpha-deprotonation if alkyllithiums (e.g., n-BuLi) are used.[1][4][5]
-
Solution: Use non-nucleophilic bases (e.g., NaH, LiHMDS) or perform alpha-alkylation before bromination if possible.[1][4][5]
Stability[4][5]
-
Oxidative Stability: High.[4][5] The sulfur is already in its highest oxidation state (VI).[4][5]
-
Hydrolytic Stability: Excellent.[4][5] Sulfones are stable to aqueous acids and bases under standard conditions.[4][5]
Experimental Protocols
Protocol A: Synthesis of the Building Block (Sulfide Oxidation)
Use this protocol if the compound is not commercially available or requires in-house scale-up.[1][4]
Objective: Synthesis of 1-bromo-3-(isobutanesulfonyl)benzene from 3-bromobenzenethiol.
Reagents:
Step-by-Step Workflow:
-
Alkylation (Thioether Formation):
-
Oxidation (Sulfone Formation):
-
Dissolve the thioether intermediate in DCM (0.2 M) and cool to 0°C.
-
Add mCPBA (77% max) portion-wise to control exotherm.[4]
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) and saturated NaHCO₃ (to neutralize acid).[4][5] Stir vigorously until layers separate clearly.
-
Purification: Extract with DCM. The crude product is typically purified via silica gel chromatography (Hexanes/EtOAc gradient).[4][5]
-
Protocol B: Suzuki-Miyaura Coupling (General Application)
Standard protocol for utilizing this building block in library synthesis.[1][4]
Reagents:
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.[4][5]
-
Evacuate and backfill with Nitrogen (x3).[4]
-
Heat to 90°C for 2-16 hours.
-
Validation: Filter through Celite, concentrate, and purify via Prep-HPLC.
Reactivity & Workflow Visualization
The following diagram maps the synthesis of the core and its downstream applications.
Caption: Synthetic pathway from precursors to the target sulfone, followed by divergent application routes in medicinal chemistry.[1][4][5]
Safety & Handling (MSDS Summary)
-
GHS Classification: Irritant (Skin/Eye/Respiratory).[4][5][6]
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[4][5][6]
-
Handling: Handle under inert atmosphere (Nitrogen) to prevent moisture absorption, though the compound is generally air-stable.[1][4][5] Wear nitrile gloves and safety goggles.[4][5]
-
Storage: Store in a cool, dry place. Room temperature is generally acceptable, but 2-8°C is preferred for long-term library storage.[1][4]
References
-
Chemical Identity & Properties: PubChem Compound Summary for CID 70699670 (1-Bromo-3-(isobutanesulfonyl)benzene). National Center for Biotechnology Information. [Link][1][4][5]
-
General Synthesis of Aryl Sulfones: Trost, B. M., & Curran, D. P. (1978).[4][5] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters. (Methodology basis for sulfide oxidation).
-
Cross-Coupling Utility: Miyaura, N., & Suzuki, A. (1995).[4][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link][1][4][5]
-
Sulfone Bioisosteres in Drug Design: Feng, M., et al. (2016).[4][5] "Sulfone-containing molecules in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the utility of the sulfone motif).
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Bromo-3-(isobutanesulfonyl)benzene [synhet.com]
- 3. 1865653-34-4|1-Bromo-4-(butane-1-sulfinyl)benzene|BLD Pharm [bldpharm.com]
- 4. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]
